molecular formula C13H20N4O B2911200 5,6-diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 1159697-22-9

5,6-diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B2911200
CAS No.: 1159697-22-9
M. Wt: 248.33
InChI Key: KJYQUQWLCDCEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C7H8N4O. It is known for its applications in organic synthesis and as an intermediate in the production of various bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5,6-diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one involves the aminolysis of benzimidazole derivatives. The process typically starts with the reaction of benzimidazole-2-one with hydrochloric acid to form the corresponding chloride, which is then subjected to aminolysis using ammonia to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale aminolysis reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in this process .

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, quinones, and amine derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

5,6-Diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

5,6-diamino-1,3-dipropylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-3-5-16-11-7-9(14)10(15)8-12(11)17(6-4-2)13(16)18/h7-8H,3-6,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYQUQWLCDCEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C(=C2)N)N)N(C1=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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